Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a pyridine ring substituted with a carboxylate ester group
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Similar compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may affect pathways related to inflammation and immune response.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Indole derivatives, which are structurally similar, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves the reaction of 3-chlorophenylpiperazine with methyl 6-bromopyridine-3-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[4-(4-bromophenyl)piperazin-1-yl]pyridine-3-carboxylate
- Methyl 6-[4-(3-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
- Methyl 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carboxylate
Uniqueness
Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to distinct interactions with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-17(22)13-5-6-16(19-12-13)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKYFOJFPTOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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